molecular formula C16H12N2O2S B1648843 3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid CAS No. 952182-42-2

3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid

Cat. No. B1648843
CAS RN: 952182-42-2
M. Wt: 296.3 g/mol
InChI Key: BNDTVUDJTUWUAT-UHFFFAOYSA-N
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Description

“3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid” is a chemical compound that falls under the category of thiazolidinones . Thiazolidinones are an important class of heterocyclic compounds due to their applications in organic synthesis, dyes, and diverse biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of related compounds often involves the condensation of thioureas with chloroacetyl chloride and an aldehyde . For instance, the synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involved refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its linear formula: C17H14N2O3S .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve one-pot intermolecular annulation reactions of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Scientific Research Applications

pH Sensing in Biological Samples

A benzothiazole-based compound demonstrated highly sensitive pH sensing capabilities, making it suitable for detecting pH fluctuations in biological and neutral water samples. This sensitivity to physiological pH levels is attributed to its reversible acid/base-switched emission transition, highlighting its potential in bioanalytical applications (Li et al., 2018).

Liquid Crystalline Properties

Research on carboxylic acid derivatives containing the 1,3,4-thiadiazole moiety revealed their liquid crystalline behaviors, influenced by the length of the alkoxy chain attached. This study provides insight into the structural factors affecting the liquid crystal properties of thiazole compounds, suggesting applications in materials science and display technologies (Jaffer et al., 2017).

Antibiofilm Activity

A series of 2-arylimino-3-aryl-thiazolidine-4-ones exhibited significant antibiofilm activity against Staphylococcus epidermidis, with some compounds showing promising results at low concentrations. The structure-activity relationship study suggests that the incorporation of specific moieties can enhance their antibiofilm potential, indicating their utility in preventing biofilm formation and associated infections (Pan et al., 2010).

Novel Synthetic Approaches

Studies have developed efficient synthetic pathways for creating various thiazole derivatives, showcasing the versatility of thiazole-based compounds in chemical synthesis. These methods enable the generation of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis (Kanagarajan et al., 2009).

Future Directions

The future directions for “3-Phenyl-2-(phenylimino)-1,3-thiazole-4(3H)-carboxylic acid” and similar compounds could involve further exploration of their pharmacological activities. Given the wide range of activities exhibited by related compounds , there may be potential for discovering new therapeutic applications for these compounds.

properties

IUPAC Name

3-phenyl-2-phenylimino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDTVUDJTUWUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177856
Record name 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-42-2
Record name 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-phenyl-2-(phenylimino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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